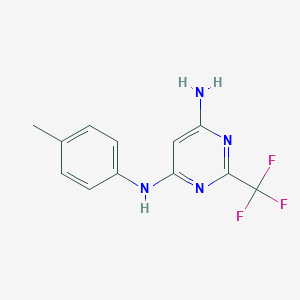![molecular formula C40H25N3 B12330367 2-(9,9'-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12330367.png)
2-(9,9'-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine is a compound known for its unique structural properties and applications in various scientific fields. This compound is particularly noted for its role in organic electronics, especially in the development of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties .
Preparation Methods
The synthesis of 2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves the introduction of a spirobifluorene moiety to a triazine core. One common method includes the reaction of 9,9’-spirobi[fluorene] with 4,6-diphenyl-1,3,5-triazine under specific conditions to achieve the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its electronic properties.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Scientific Research Applications
2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced materials for organic electronics.
Biology: Its unique properties make it a candidate for biological imaging and sensing applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and therapeutic agents.
Industry: The compound is utilized in the production of high-efficiency OLEDs and other electronic devices
Mechanism of Action
The mechanism of action of 2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its ability to exhibit TADF. This property allows the compound to efficiently convert triplet excitons to singlet excitons, enhancing its luminescence efficiency. The molecular targets and pathways involved include interactions with various electronic states and the facilitation of reverse intersystem crossing (RISC) processes .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine stands out due to its high thermal stability and efficient TADF properties. Similar compounds include:
9,9’-Spirobi[fluorene]-2-boronic acid: Known for its use in organic electronics and as a building block for more complex molecules.
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Utilized in the synthesis of advanced materials with unique electronic properties.
Spirobi[fluorene]-based conjugated microporous polymers: These are used for gas absorption and other industrial applications.
Properties
Molecular Formula |
C40H25N3 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2,4-diphenyl-6-(9,9'-spirobi[fluorene]-3-yl)-1,3,5-triazine |
InChI |
InChI=1S/C40H25N3/c1-3-13-26(14-4-1)37-41-38(27-15-5-2-6-16-27)43-39(42-37)28-23-24-36-32(25-28)31-19-9-12-22-35(31)40(36)33-20-10-7-17-29(33)30-18-8-11-21-34(30)40/h1-25H |
InChI Key |
WXERYVSPWGUIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C84)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12330284.png)










![5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride](/img/structure/B12330370.png)
![2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol](/img/structure/B12330374.png)

